N'-(6-chloro-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide
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Description
N'-(6-chloro-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C19H14Cl2F3N5O2 and its molecular weight is 472.25. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Optical Sensors
Compounds featuring heteroatoms, especially those with pyridine and pyrrole moieties, are extensively used in creating optical sensors due to their ability to form coordination and hydrogen bonds. Such sensors have significant biological and medicinal applications, illustrating the broad utility of heterocyclic derivatives in sensing technologies (Jindal & Kaur, 2021).
Pharmacophore Design in Drug Discovery
Heterocyclic scaffolds like those containing pyridine and pyrrole are key in designing pharmacophores for drug discovery, particularly as inhibitors in various biological pathways. These compounds demonstrate significant potential in addressing a wide range of diseases by modulating biological targets through selective binding and inhibition (Scior et al., 2011).
Role in Bioactive Compound Synthesis
Pyrrole-based compounds, including those resembling the chemical structure , are pivotal in synthesizing bioactive molecules with a focus on anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus serves as a pharmacophore unit in many drugs, underscoring the importance of such heterocyclic compounds in medicinal chemistry (Li Petri et al., 2020).
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N5O2/c1-9(16-12(20)6-11(8-26-16)19(22,23)24)17(30)10-5-13(25-7-10)18(31)29-28-15-4-2-3-14(21)27-15/h2-9,25H,1H3,(H,27,28)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPHLOFXONZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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